molecular formula C8H6NNaO3 B597019 Sodium 2-(2-aminophenyl)-2-oxoacetate CAS No. 17617-34-4

Sodium 2-(2-aminophenyl)-2-oxoacetate

Cat. No. B597019
CAS RN: 17617-34-4
M. Wt: 187.13
InChI Key: XCFAFIKPWWFZPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(2-aminophenyl)-2-oxoacetate (also known as APOA or sodium APOA) is a small molecule that has been used in a variety of research applications, including the synthesis of other molecules and the study of biochemical and physiological processes. It is a stable, water-soluble compound that has been used in a wide range of research projects.

Scientific Research Applications

  • Environmental Science and Health : The compound has been studied for the treatment of industrial effluents, particularly in the removal of specific dyes, through processes like electrocoagulation utilizing solar energy. This research highlights its potential in improving the economic efficiency of wastewater treatment processes (Pirkarami, Olya, & Tabibian, 2013).

  • Molecular Genetics and Metabolism : In the field of healthcare, Sodium phenylbutyrate, a compound related to Sodium 2-(2-aminophenyl)-2-oxoacetate, is used in the pharmacological treatment of urea cycle disorders. This treatment creates alternative pathways for nitrogen excretion and significantly impacts the metabolism of branched-chain amino acids (Scaglia, 2010).

  • Chemical Synthesis : It has been employed in the synthesis of complex chemical structures such as 2-Aryl- and 2-Pyridyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazines. The compound's reactivity and availability make it a valuable reagent in synthesizing diverse chemical entities (Jacobsen & Kolind-Andersen, 1990).

  • Agricultural Science : It has been researched for its impact on the biochemical parameters and photosynthetic apparatus in plants under stress conditions. This implies its potential role in enhancing plant growth and productivity under challenging environmental conditions (Aremu et al., 2014).

  • Analytical Chemistry and Biochemistry : Sodium 2-(2-aminophenyl)-2-oxoacetate has been utilized in probing sodium aptamers for robust Na+ sensing. This demonstrates its role in the development of sensitive and selective analytical methods for detecting and quantifying sodium ions, which are crucial in various biological and environmental contexts (Zhou, Ding, & Liu, 2016).

properties

IUPAC Name

sodium;2-(2-aminophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFAFIKPWWFZPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743605
Record name Sodium (2-aminophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17617-34-4
Record name Sodium isatinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2-aminophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM ISATINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.